Fmoc-N-PEG24-acid
Description
Contextualization of Polyethylene (B3416737) Glycol (PEG) in Contemporary Chemical and Biomedical Sciences
Evolution and Significance of PEGylation in Enhancing Molecular Functionality
PEGylation is a well-established and widely utilized strategy that involves the covalent attachment of polyethylene glycol (PEG) chains to molecules, most notably therapeutic proteins, peptides, and small molecule drugs. wikipedia.orgnih.gov This modification can dramatically improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. nih.govresearchgate.net The process of PEGylation can "mask" a therapeutic agent from the host's immune system, thereby reducing its immunogenicity and antigenicity. wikipedia.org Furthermore, the increased hydrodynamic size of the PEGylated molecule slows its clearance by the kidneys, extending its circulation time in the bloodstream. wikipedia.org This prolonged presence allows for less frequent dosing. nih.gov PEGylation also enhances the water solubility of hydrophobic drugs and protects therapeutic proteins from enzymatic degradation. wikipedia.org
The evolution of PEGylation has seen a shift from using mixtures of PEG chains of varying lengths to more defined and purified PEG reagents. This progression has been driven by the need for greater control over the final conjugate's properties and for improved batch-to-batch consistency in pharmaceutical manufacturing.
Role of Discrete PEG (dPEG) in Precision Macromolecular Engineering
A significant advancement in PEGylation technology is the development of discrete PEG (dPEG®) linkers. nih.gov Unlike traditional PEG polymers, which are polydisperse (a mixture of molecules with a range of molecular weights), dPEG® products are single molecular weight compounds with a precisely defined number of ethylene (B1197577) oxide units. nih.govinterchim.fr This monodispersity eliminates the heterogeneity found in conventional PEGylated products, which can complicate purification and potentially lead to unwanted immunological responses. researchgate.net
The use of dPEG® linkers allows for the precise engineering of macromolecules. nih.gov Researchers can select a dPEG® with a specific length to finely tune the spacing between conjugated molecules, optimizing their interaction and biological activity. nih.gov This level of control is crucial in applications such as the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the distance between the targeting moiety and the payload or E3 ligase ligand is critical for efficacy. chemicalbook.commedchemexpress.com The ability to construct homogenous dPEGylated drugs represents a significant step towards the development of precision macromolecular medicines. researchgate.net
Specific Features and Advantages of Fmoc-N-amido-PEG24-acid as a Heterobifunctional Linker
Fmoc-N-amido-PEG24-acid is a prime example of a dPEG® linker designed for sophisticated bioconjugation strategies. It contains an Fmoc-protected amine at one end and a carboxylic acid at the other, separated by a 24-unit PEG spacer. chemicalbook.combroadpharm.com
Significance of the Fmoc Protecting Group in Orthogonal Synthesis Strategies
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. total-synthesis.comnumberanalytics.com Its key advantage lies in its orthogonality to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. total-synthesis.comorganic-chemistry.org This orthogonality allows for the selective deprotection of one functional group while another remains protected, a crucial capability in the multi-step synthesis of complex molecules. numberanalytics.comorganic-chemistry.org
In the context of Fmoc-N-amido-PEG24-acid, the Fmoc group masks the amine functionality. It is stable under the acidic conditions often used to remove other protecting groups but can be readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. total-synthesis.comaltabioscience.com This exposes a primary amine that can then be reacted with another molecule, for instance, an activated carboxylic acid, to form a stable amide bond. This controlled, stepwise reactivity is fundamental to building well-defined molecular constructs.
Reactivity of the Carboxylic Acid Moiety in Bioconjugation and Chemical Synthesis
The terminal carboxylic acid (–COOH) on Fmoc-N-amido-PEG24-acid provides the second point of attachment. chemicalbook.com While carboxylic acids themselves are not highly reactive towards amines, they can be readily activated to facilitate amide bond formation. rsc.org The most common method involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.com
The reaction with EDC forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). thermofisher.com To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine. rsc.org This robust and versatile chemistry allows the carboxylic acid end of the linker to be securely attached to a wide range of biomolecules and surfaces. rsc.orgthermofisher.com
Importance of the PEG24 Spacer for Hydrophilicity, Flexibility, and Spacing Control
The 24-unit polyethylene glycol spacer is a critical component of the Fmoc-N-amido-PEG24-acid linker. This chain of ethylene oxide repeats imparts several beneficial properties:
Hydrophilicity: The PEG spacer is highly water-soluble, which helps to increase the aqueous solubility of the entire conjugate. broadpharm.comrsc.org This is particularly advantageous when working with hydrophobic drugs or peptides, preventing aggregation and improving their handling and bioavailability. wikipedia.orgrsc.org
Flexibility: The PEG chain is flexible and dynamic, allowing the conjugated molecules to maintain their conformational freedom and biological activity. This can be crucial for protein-protein interactions or for a drug binding to its target receptor.
Spacing Control: The well-defined length of the PEG24 spacer provides precise control over the distance between the two conjugated entities. This is essential in applications where optimal spatial orientation is required for function. For example, in antibody-drug conjugates, the linker length can influence the drug's release and efficacy. rsc.org Research has shown that optimizing the PEG spacer length is a key consideration for the specific combination of linker-payload and antibody. rsc.org
Compound Information
| Compound Name | Synonym(s) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fmoc-N-amido-PEG24-acid | Fmoc-N-PEG24-acid | C66H113NO28 | 1368.59 | 2170484-59-8 |
| Polyethylene glycol | PEG, macrogol | (C2H4O)n+1H2O | Varies | 25322-68-3 |
| Piperidine | Hexahydropyridine | C5H11N | 85.15 | 110-89-4 |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | C8H17N3·HCl | 191.70 | 25952-53-8 |
| N-hydroxysuccinimide | NHS | C4H5NO3 | 115.09 | 6066-82-6 |
| tert-butyloxycarbonyl | Boc | C5H9O2 | 101.12 | N/A |
Interactive Data Table: Properties of Fmoc-N-amido-PEG24-acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C66H113NO28 | PubChem nih.gov |
| Molecular Weight | 1368.6 g/mol | PubChem nih.gov |
| CAS Number | 2170484-59-8 | PubChem nih.gov |
| Appearance | White solid | Conju-Probe conju-probe.com (for similar PEG24 linker) |
| Solubility | Soluble in aqueous media, DMF, DMSO, Acetonitrile (B52724), Dichloromethane | BroadPharm broadpharm.com, Conju-Probe conju-probe.com (for similar PEG24 linker) |
| Purity | Typically >95% | Alfa Chemistry americanchemicalsuppliers.com, BroadPharm broadpharm.com |
| Storage | -20°C | BroadPharm broadpharm.com, MedchemExpress medchemexpress.com |
Current Research Landscape and Emerging Applications of Fmoc-N-amido-PEG24-acid
Fmoc-N-amido-PEG24-acid is a heterobifunctional chemical linker that has garnered significant interest in advanced chemical and biomedical research. broadpharm.comadvancedchemtech.com It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other, separated by a 24-unit polyethylene glycol (PEG) chain. broadpharm.com The long, hydrophilic PEG spacer enhances the aqueous solubility of molecules it is attached to, a crucial property for biological applications. broadpharm.comchemicalbook.com The terminal functional groups allow for sequential, controlled conjugation: the Fmoc group can be removed with a base to reveal a primary amine, while the carboxylic acid can be activated to react with other amine-containing molecules, forming stable amide bonds. broadpharm.comchemicalbook.com This molecular architecture makes it a versatile tool for synthesizing complex molecular constructs. axispharm.comprecisepeg.com
Overview of its Utilization in Advanced Materials and Systems
The unique properties of Fmoc-N-amido-PEG24-acid have led to its use as a critical component in the development of sophisticated materials and therapeutic systems. Its primary role is as a flexible, hydrophilic spacer to connect different molecular entities, thereby optimizing the function of the final conjugate. peptide.com
Key research applications include:
Proteolysis Targeting Chimeras (PROTACs): Fmoc-N-amido-PEG24-acid serves as a PEG-based linker in the synthesis of PROTACs. chemicalbook.commedchemexpress.com PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to selectively destroy target proteins implicated in disease. medchemexpress.com The linker's length and composition, such as that provided by the PEG24 chain, are critical for optimizing the spatial orientation of the two ligands within the PROTAC, which significantly influences binding efficiency and degradation efficacy. precisepeg.com
Nucleic Acid Delivery Systems: The compound has been utilized in creating advanced delivery vehicles for therapeutic nucleic acids like small interfering RNA (siRNA). peerj.com In one study, Fmoc-N-amido-PEG24-acid was used to create PEGylated ligands for shielding nanoparticles that carry siRNA. peerj.com These systems, assembled in a controlled manner using microfluidics, showed that the length of the PEG linker is a crucial parameter for transfection efficiency. peerj.com Specifically, polyplexes containing PEG domains with 24 ethylene oxide repetitions demonstrated optimal gene knockdown, highlighting the importance of a defined linker length for biological activity. peerj.com
Targeted Nanomaterials: Researchers have incorporated Fmoc-N-amido-PEG24-acid into the synthesis of targeted drug delivery platforms. For example, it was used in the solid-phase synthesis of a ligand targeting the Low-density lipoprotein receptor-related protein 1 (LRP1). mdpi.com This peptide-PEG conjugate was then attached to carbon nanodots, demonstrating its utility in creating targeted nanocarriers for potential diagnostic or therapeutic applications. mdpi.com
Peptide and Protein Modification (PEGylation): As a PEGylating reagent, it is used to modify peptides and proteins. peptide.com PEGylation can enhance the therapeutic properties of biomolecules by increasing their solubility and stability, extending their circulation half-life by protecting them from enzymatic degradation, and reducing their immunogenicity. peptide.comissuu.com The Fmoc-protected amine makes it particularly suitable for use in solid-phase peptide synthesis (SPPS), where complex, sequence-defined molecules are built step-by-step. researchgate.netmdpi.com
The table below summarizes key research findings involving Fmoc-N-amido-PEG24-acid and similar PEG linkers.
| Application Area | System/Material | Role of Fmoc-N-amido-PEG24-acid | Key Finding | Reference |
|---|---|---|---|---|
| Targeted Protein Degradation | Proteolysis Targeting Chimeras (PROTACs) | Flexible, hydrophilic linker connecting an E3 ligase ligand and a target protein ligand. | The linker is critical for successful PROTAC development, and its optimization is key to efficacy. precisepeg.com | chemicalbook.commedchemexpress.comprecisepeg.com |
| Gene Delivery | siRNA Lipo-Polyplexes | Component of a shielding PEG-ligand attached to a lipid anchor. | The length of the PEG linker (e.g., 24 units) directly impacts the transfection efficiency and gene knockdown capability of the nanoparticle. peerj.com | peerj.comuni-muenchen.de |
| Nanomedicine | Receptor-Targeted Carbon Nanodots | Used in the solid-phase synthesis of a peptide-PEG ligand for targeting. | Demonstrated its utility in creating functionalized nanomaterials for targeted delivery. mdpi.com | mdpi.com |
| Bioconjugation | Peptide-PEG Amphiphiles | Building block in solid-phase peptide synthesis to create PEGylated peptides. | PEGylation improves solubility and bioavailability and can be used to create specialized coatings. peptide.com | peptide.commdpi.com |
Identification of Key Research Gaps and Future Directions
Despite its demonstrated utility, the research landscape for Fmoc-N-amido-PEG24-acid reveals areas ripe for further exploration. The current body of work lays the foundation for more systematic and complex investigations.
Key Research Gaps:
Structure-Activity Relationship (SAR) Studies: While studies show that the PEG24 linker length is effective, there is a lack of comprehensive, comparative studies that systematically evaluate it against a wide range of other discrete PEG lengths (e.g., PEG12, PEG36) for a single, specific application. peerj.com Such studies would provide a clearer understanding of how linker length precisely modulates biological activity in systems like PROTACs and nucleic acid carriers.
Biodegradation and In Vivo Fate: Most research focuses on the synthesis and in vitro application of constructs containing Fmoc-N-amido-PEG24-acid. peerj.commdpi.com There is limited information on the in vivo stability, degradation pathways, and pharmacokinetics of the linker itself once it is part of a larger therapeutic construct.
Application in Diverse Material Architectures: The use of this specific linker has been demonstrated in nanoparticles and for peptide modification. peptide.compeerj.commdpi.com However, its potential in other advanced materials, such as self-assembling hydrogels for 3D cell culture or tissue engineering, remains less explored, even though Fmoc-amino acids are known to be effective hydrogelators. researchgate.net
Future Research Directions:
Rational Design of Linkers: Future work will likely focus on the rational design of linkers for highly specific applications. This includes moving beyond simple spacers to creating "functional linkers" that may incorporate cleavable sites for controlled drug release or specific recognition motifs. acs.org Custom synthesis services are often highlighted as necessary to create linkers tailored for precise research objectives. precisepeg.comissuu.com
Development of Multifunctional Systems: Building on its use in targeted nanodots and polyplexes, Fmoc-N-amido-PEG24-acid could be a key component in creating more complex, multifunctional platforms that combine targeting, imaging, and therapeutic delivery in a single system. uni-muenchen.de
Combinatorial Libraries for Optimization: The generation and screening of libraries of PROTACs or gene delivery vectors with varied PEG linker lengths (including PEG24) could accelerate the optimization process for new therapeutic candidates. precisepeg.com This approach would enable a rapid determination of the optimal linker architecture for any given target.
Advanced Biocompatible Materials: There is an opportunity to explore the incorporation of Fmoc-N-amido-PEG24-acid into novel biomaterials. Its properties could be leveraged to control the mechanical and biological characteristics of hydrogels, create cytophobic coatings to prevent biofilm formation, or develop new surfaces for cell culture applications. peptide.combiochempeg.com
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOMZHGRFWXDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H113NO28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Fmoc N Amido Peg24 Acid Integration
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-N-amido-PEG24-acid
Fmoc-N-amido-PEG24-acid is well-suited for integration into solid-phase peptide synthesis (SPPS) protocols. uni-muenchen.denih.gov SPPS is a cornerstone technique for the stepwise assembly of peptides and other oligomers on a solid support. nih.govspringernature.com The bifunctional nature of Fmoc-N-amido-PEG24-acid allows it to be incorporated as a hydrophilic spacer or linker within a peptide sequence or at the N-terminus.
Coupling Chemistry and Optimization with Fmoc-N-amido-PEG24-acid
The successful incorporation of Fmoc-N-amido-PEG24-acid into a growing peptide chain relies on efficient amide bond formation and compatibility with standard SPPS deprotection conditions.
The terminal carboxylic acid of Fmoc-N-amido-PEG24-acid can be coupled to a free primary amine on the solid-supported peptide chain. broadpharm.comchemicalbook.com This reaction is facilitated by activating agents that convert the carboxylic acid into a more reactive species. researchgate.netfishersci.co.uk Common activating agents used in SPPS are highly effective for this purpose.
Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.netfishersci.co.ukpeptide.com This intermediate then readily reacts with the primary amine to form a stable amide bond. peptide.com The choice between EDC and DCC often depends on the solubility of the urea (B33335) byproduct; DCC-urea is largely insoluble, while EDC-urea is water-soluble and more easily removed in some systems. peptide.com For solid-phase synthesis, carbodiimides like diisopropylcarbodiimide (DIC) are often preferred as the urea byproduct is more soluble and remains in solution. peptide.com
Uronium and Phosphonium Salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents. researchgate.netfishersci.co.uk They react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to form an activated ester that rapidly couples with the amine. fishersci.co.uk HATU is known for its high reactivity and for minimizing racemization. peptide.com
The general principle of these coupling reactions involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net The selection of the specific activating agent and reaction conditions can be optimized to ensure high coupling efficiency.
Table 1: Common Activating Agents for Amide Bond Formation
| Activating Agent | Abbreviation | Class | Key Features |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide (B86325) | Water-soluble urea byproduct. peptide.com |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Insoluble urea byproduct in most organic solvents. peptide.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | HATU | Uronium Salt | High coupling speed and low racemization. peptide.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Highly effective for coupling. peptide.comuni-muenchen.de |
A critical aspect of utilizing Fmoc-N-amido-PEG24-acid in SPPS is the selective removal of the Fmoc protecting group to expose the amine for further chain elongation. The Fmoc group is designed to be labile to basic conditions, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govgoogle.comiris-biotech.de
The deprotection occurs through a β-elimination mechanism initiated by the piperidine base. iris-biotech.de Fmoc-N-amido-PEG24-acid is fully compatible with these standard deprotection conditions. broadpharm.com Once the coupling of the carboxylic acid end of the PEG linker is complete, the resin-bound peptide is treated with the piperidine solution to remove the Fmoc group from the PEG linker's amine, allowing for the subsequent coupling of the next amino acid in the sequence. This orthogonality—the ability to selectively deprotect one group without affecting other protecting groups or the solid-phase linkage—is fundamental to the success of Fmoc-based SPPS. nih.gov Alternatives to piperidine, such as 4-methylpiperidine (B120128) or piperazine, have also been shown to be effective for Fmoc removal and can be used in protocols involving this PEG linker. nih.govresearchgate.netscielo.org.mx
Amide Bond Formation with Primary Amines using Activating Agents (e.g., EDC, HATU, PyBOP, DCC)
Incorporation into Complex Polymeric Architectures
The unique properties of Fmoc-N-amido-PEG24-acid make it a valuable building block for the synthesis of more complex and well-defined polymeric structures beyond simple linear peptides.
Fmoc-N-amido-PEG24-acid can be readily integrated into branched and multivalent systems. A common strategy to create such architectures is to use a branching amino acid like N-α,ε-di-Fmoc-L-lysine (Fmoc-L-Lys(Fmoc)-OH). sigmaaldrich.com This building block has two Fmoc-protected amines. sigmaaldrich.com
In a typical synthetic scheme, Fmoc-L-Lys(Fmoc)-OH is coupled to the solid support. Following its attachment, both Fmoc groups are removed, exposing two primary amines. This allows for the simultaneous synthesis of two identical or different polymeric chains from a single point. Fmoc-N-amido-PEG24-acid can be incorporated into these growing chains to introduce long, hydrophilic spacers. uni-muenchen.deuni-muenchen.de This approach has been used to create two-armed and four-armed oligomers for various applications, including targeted drug and gene delivery. uni-muenchen.de The PEG linker can serve to connect a targeting ligand to a branched polymer backbone, creating a multivalent system with enhanced binding affinity. uni-muenchen.deuni-muenchen.de
Synthesis of Sequence-Defined Oligomers and Polymers
Solution-Phase Synthetic Approaches for Fmoc-N-amido-PEG24-acid Conjugation
Solution-phase synthesis offers a versatile platform for conjugating Fmoc-N-amido-PEG24-acid to various molecules, particularly biomolecules like peptides. google.com This approach involves reacting the linker and the target molecule in a suitable solvent system, often with the aid of coupling agents to facilitate bond formation.
The most straightforward method for integrating Fmoc-N-amido-PEG24-acid is through the direct activation of its terminal carboxylic acid group to react with a primary amine on a target biomolecule, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. issuu.comprecisepeg.com This reaction forms a stable amide bond.
The process typically involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to increase efficiency and minimize side reactions. The carboxylic acid can be pre-activated to form an active ester, like an NHS ester, which then readily reacts with the amine-containing biomolecule. broadpharm.comprecisepeg.com
For example, a peptide can be reacted with Fmoc-N-amido-PEG24-acid in a solvent like N,N-Dimethylformamide (DMF), using a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or TBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). google.com The reaction progress can be monitored and the final product purified to yield the PEGylated peptide.
Table 1: Representative Conditions for Direct Conjugation
| Component | Role | Example Reagents | Solvent |
| PEG Linker | The core structure being conjugated | Fmoc-N-amido-PEG24-acid | DMF |
| Biomolecule | The target for conjugation (e.g., peptide) | Peptide with free amine | DMF, DMSO |
| Coupling Agent | Activates the carboxylic acid | EDC, HBTU, TBTU, PyBOP | N/A |
| Additive/Base | Enhances coupling efficiency and prevents side reactions | NHS, HOBt, DIEA | N/A |
An alternative strategy involves first modifying the carboxylic acid of Fmoc-N-amido-PEG24-acid to create a more stable or selectively reactive intermediate. A common approach is the conversion of the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. nih.gov
The Fmoc-N-amido-PEG24-NHS ester is more stable than an in-situ activated acid and can be purified and stored before its final use. This intermediate reacts efficiently with primary amines under mild basic conditions (e.g., pH 7.5) to form the desired conjugate. nih.gov This two-step process allows for better control over the reaction and purification of the activated linker before conjugation to a valuable biomolecule. After conjugation, the Fmoc protecting group can be removed using a base like piperidine in DMF to expose the amine for further modification if required. nih.gov
Direct Conjugation to Biomolecules
Advanced Purification and Characterization Techniques for Fmoc-N-amido-PEG24-acid Conjugates
Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and integrity of the final conjugate. A combination of chromatographic and spectrometric techniques is typically employed.
High-Performance Liquid Chromatography (HPLC) is the primary tool for both the purification and analytical assessment of Fmoc-N-amido-PEG24-acid conjugates. thermofisher.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the desired PEGylated product from unreacted starting materials (both the biomolecule and the PEG linker) and reaction byproducts. nih.gov
Preparative RP-HPLC is used for purification, often employing a C18 column with a gradient of water and acetonitrile (B52724) (ACN), typically containing 0.1% trifluoroacetic acid (TFA), to elute the components based on their hydrophobicity. nih.govuni-muenchen.de Analytical RP-HPLC is then used to confirm the purity of the collected fractions. thermofisher.com The success of PEGylation can be visualized by a shift in the retention time of the product compared to the starting biomolecule.
Table 2: Typical HPLC System for Conjugate Analysis
| Parameter | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 silica-based column uni-muenchen.de |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) nih.gov |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) nih.gov |
| Elution | Gradient elution (e.g., increasing percentage of Mobile Phase B over time) uni-muenchen.de |
| Detection | UV-Vis spectroscopy (typically at 214 nm for peptide bonds and 280 nm for aromatic residues) |
Mass spectrometry is an indispensable technique for confirming the successful conjugation of the Fmoc-N-amido-PEG24-acid to the biomolecule. It provides a precise measurement of the molecular weight of the conjugate, allowing for verification of its identity. thermofisher.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for analyzing large molecules like PEGylated peptides and proteins. researchgate.netnih.gov The mass spectrum of a successful conjugate will show a characteristic peak or distribution of peaks corresponding to the mass of the original biomolecule plus the mass of the attached Fmoc-N-amido-PEG24 linker. researchgate.net The presence of unreacted biomolecule or free PEG can also be detected, providing information on the reaction's completeness and the purity of the sample. researchgate.net In some cases, in-source decay analysis can even help pinpoint the site of PEGylation on the biomolecule. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for the structural characterization of the Fmoc-N-amido-PEG24-acid linker itself and its conjugates, especially with smaller biomolecules like peptides. rsc.org
Gel Electrophoresis and Other Analytical Methods for Polymer Characterization
The characterization of polymers and bioconjugates incorporating Fmoc-N-amido-PEG24-acid is crucial to determine their purity, molecular weight distribution, and the degree of PEGylation. A suite of analytical techniques is employed for this purpose, with gel electrophoresis being a prominent method.
Gel Electrophoresis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to analyze proteins and their PEGylated counterparts. nih.govsem.com.tr However, the migration of PEGylated proteins in SDS-PAGE can be anomalous. The attached PEG chains increase the hydrodynamic radius of the molecule, causing it to migrate slower than an unmodified protein of the same molecular weight. nih.gov This can lead to an overestimation of the molecular weight when compared to standard protein markers. nih.gov Despite this, SDS-PAGE is valuable for monitoring the progress of a PEGylation reaction, as it can separate species with different degrees of PEGylation (e.g., mono-, di-, and poly-PEGylated products). nih.gov
Key considerations for using gel electrophoresis for PEGylated compound analysis include:
Staining: Coomassie Brilliant Blue is a common stain for visualizing proteins on a gel. For specific detection of the PEG moiety, a subsequent barium iodide staining can be employed. nih.gov
Band Broadening: PEGylated proteins can produce broad bands on SDS-PAGE gels, which can make precise characterization difficult. sem.com.tr
Alternative Electrophoretic Methods: Native PAGE can sometimes provide better resolution and avoids the interaction of PEG with SDS. nih.gov Two-dimensional (2D) gel electrophoresis can also be used for more complex mixtures, separating proteins by both isoelectric point and molecular weight. nih.gov
Microfluidic-Based Electrophoresis
Systems like the Agilent 2100 Bioanalyzer offer a microfluidic-based alternative to traditional SDS-PAGE. sem.com.tr This method provides several advantages, including higher sensitivity, better resolution of PEGylated species, and faster analysis times. sem.com.tr It can effectively distinguish between different degrees of PEGylation and provide more accurate apparent molecular weight information, although caution is still required due to the non-globular nature of PEGylated proteins. sem.com.tr
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a powerful tool for characterizing PEGylated molecules. It can be used to determine the molecular weight of the conjugate with high accuracy. nih.gov In the analysis of tryptic digests of PEGylated proteins, MALDI-ToF-MS reveals a characteristic pattern of peaks separated by 44 Da, corresponding to the mass of a single ethylene (B1197577) glycol monomer unit. nih.gov This confirms the presence of the PEG chain and can help identify the sites of PEGylation. nih.gov
Chromatographic Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for the purification and analysis of PEGylated compounds. nih.gov By using a hydrophobic stationary phase and a polar mobile phase, RP-HPLC can separate molecules based on their hydrophobicity. This allows for the separation of unreacted starting materials, the desired PEGylated product, and byproducts. nih.gov
Size-Exclusion Chromatography (SEC) is another valuable technique that separates molecules based on their hydrodynamic volume. idosi.org It is particularly useful for determining the size distribution and aggregation state of PEGylated polymers. nih.gov
Spectroscopic Methods
Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the incorporation of the PEG linker by identifying the characteristic C-O-C ether stretching vibrations of the PEG chain. mdpi.com
The table below summarizes the key analytical techniques and their applications in the characterization of polymers containing Fmoc-N-amido-PEG24-acid.
| Analytical Technique | Principle | Application in Polymer Characterization | Research Findings |
| SDS-PAGE | Separation by molecular weight in a polyacrylamide gel under denaturing conditions. | Monitoring PEGylation reactions, separating species with different degrees of PEGylation. nih.gov | PEGylated proteins migrate slower than their unmodified counterparts, leading to an apparent increase in molecular weight. nih.gov |
| Native PAGE | Separation by size and charge in a non-denaturing gel. | Alternative to SDS-PAGE to avoid PEG-SDS interactions. nih.gov | Can provide better resolution for certain PEGylated proteins. nih.gov |
| Microfluidic Electrophoresis | Automated electrophoresis in a microfluidic chip. | High-resolution separation and quantification of PEGylated species. sem.com.tr | Offers superior separation profiles and can distinguish the extent of PEGylation more effectively than traditional SDS-PAGE. sem.com.tr |
| MALDI-ToF-MS | Ionization and mass analysis of molecules. | Accurate molecular weight determination of PEGylated conjugates and identification of PEGylation sites. nih.gov | Tryptic digests of PEGylated proteins show a characteristic series of peaks separated by 44 Da. nih.gov |
| RP-HPLC | Separation based on hydrophobicity. | Purification and analysis of PEGylated products from reaction mixtures. nih.gov | Efficiently separates unreacted materials, mono- and di-PEGylated products. nih.gov |
| SEC | Separation based on hydrodynamic volume. | Determination of molecular size distribution and aggregation state. nih.gov | Correlates the degree of PEGylation with the size of the conjugate. nih.gov |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of the presence of the PEG linker in the final product. mdpi.com | Identifies characteristic C-O-C ether stretches of the PEG backbone. mdpi.com |
Applications of Fmoc N Amido Peg24 Acid in Bioconjugation and Bioengineering
Peptide and Protein Conjugation
The unique properties of Fmoc-N-amido-PEG24-acid make it a valuable tool for the modification of peptides and proteins. Its use in solid-phase peptide synthesis (SPPS) and solution-phase conjugation allows for the precise introduction of a long, flexible, and hydrophilic spacer into biomolecular constructs sigmaaldrich.comgoogle.com.
The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to improve the therapeutic properties of peptides. Using a discrete PEG linker like Fmoc-N-amido-PEG24-acid offers precise control over the modification.
Enhanced Stability: The covalent attachment of the PEG24 chain to a peptide helps protect it from proteolytic degradation by enzymes sigmaaldrich.com. This steric hindrance extends the peptide's lifetime in biological systems.
Improved Bioavailability: PEGylation with this linker increases the hydrodynamic volume of the peptide, which can reduce its renal clearance rate sigmaaldrich.com. This leads to a longer circulation half-life in vivo.
Increased Solubility: The inherent hydrophilicity of the PEG chain imparts greater water solubility to hydrophobic peptides, which can be a significant challenge in their formulation and delivery sigmaaldrich.com.
Reduced Antigenicity: The PEG spacer can mask epitopes on the peptide, diminishing its potential to elicit an immune response sigmaaldrich.com.
Research into sequence-defined cationic polymers for gene delivery has utilized Fmoc-protected oligo(ethane amino)acids and PEG spacers in solid-phase synthesis to create effective carriers uni-muenchen.de. Similarly, studies on siRNA delivery have shown that incorporating specific linker chemistries between a lipid domain and a cationic binding unit can significantly influence the system's bioactivity and cellular tolerance acs.org.
In the fabrication of peptide microarrays and biosensors, the orientation and accessibility of the immobilized peptide are critical for function. Fmoc-N-amido-PEG24-acid is well-suited as a spacer to attach peptides to a solid surface (e.g., a glass slide or a gold nanoparticle).
The linker's terminal carboxylic acid can be used to anchor it to a functionalized surface, while the Fmoc-protected amine is available for peptide synthesis directly on the surface or for the attachment of a pre-synthesized peptide. The long, hydrophilic PEG24 spacer physically separates the peptide from the substrate, which can minimize non-specific interactions and ensure the peptide is accessible for binding to its target analyte. This spatial arrangement enhances the sensitivity and specificity of the biosensor.
The ability to link molecules to antibodies without compromising their antigen-binding capacity is fundamental to many modern biopharmaceuticals and diagnostic tools. Fmoc-N-amido-PEG24-acid serves as a versatile linker in this context.
Fmoc-N-amido-PEG24-acid is explicitly categorized as a linker for the synthesis of Antibody-Drug Conjugates (ADCs) creative-biolabs.commedchemexpress.com. In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's role is critical:
It connects the antibody to the payload drug.
The hydrophilic PEG24 spacer helps to overcome solubility issues often associated with hydrophobic payloads.
The length and flexibility of the linker can influence the stability, pharmacokinetics, and efficacy of the entire ADC molecule.
The bifunctional nature of the linker allows for a controlled, step-wise conjugation process, which is essential for producing homogeneous and well-defined ADCs broadpharm.comchemicalbook.com.
A novel strategy in antibody engineering involves replacing the natural protein hinge region of an antibody with a synthetic, non-protein linker. Research has demonstrated the use of discrete oxyethylene oligomers, such as those found in Fmoc-N-amido-PEG linkers, to create these flexible hinges stratech.co.ukcpcscientific.com. By joining a ligand-binding domain to an IgG1 Fc dimer via a PEG linker, researchers have created antibody-like molecules, termed "symmetroadhesins." cpcscientific.com. These molecules exhibit enhanced flexibility and are capable of "two-handed binding," resulting in a binding affinity (KD) for their target that can be over two orders of magnitude greater than the original peptide ligand cpcscientific.com. This demonstrates the linker's ability to provide optimal spatial orientation for multivalent interactions.
For diagnostic purposes, antibodies are often labeled with reporter molecules such as fluorescent dyes or radioisotopes. Fmoc-N-amido-PEG24-acid can be used to conjugate these labels to an antibody. The PEG24 spacer serves to distance the label from the antibody's structure, which helps to prevent the label from interfering with the antibody's antigen-binding site. This separation can also reduce quenching effects that may occur if a fluorescent probe is too close to the protein surface. The use of related PEG linkers in creating conjugates for in vivo SPECT imaging of cancer has been noted, highlighting their utility in diagnostic applications biochempeg.com.
| Application Area | Specific Use of Fmoc-N-amido-PEG24-acid | Key Research Finding/Benefit | Source(s) |
| Peptide Therapeutics | PEGylation to enhance stability and circulation time. | Protects peptides from enzymatic degradation and reduces renal clearance. | sigmaaldrich.com |
| Gene Delivery | Used in solid-phase synthesis of sequence-defined carriers. | Creates defined, biocompatible platforms for nucleic acid delivery. | uni-muenchen.de |
| Antibody-Drug Conjugates (ADCs) | Serves as a hydrophilic spacer linking antibody to a cytotoxic drug. | Improves solubility and pharmacokinetic properties of the ADC. | creative-biolabs.commedchemexpress.com |
| Engineered Antibodies | Forms a flexible, non-protein hinge in antibody-like molecules. | Enables "two-handed binding" with significantly increased target affinity. | stratech.co.ukcpcscientific.com |
| Diagnostic Imaging | Links imaging agents (e.g., radioisotopes) to targeting antibodies. | Provides a spacer to improve label function and create effective imaging probes. | biochempeg.com |
This interactive table summarizes key research applications and findings related to Fmoc-N-amido-PEG24-acid.
Conjugation to Antibodies for Therapeutic and Diagnostic Applications
Flexible Antibodies with Non-Protein Hinges
Nucleic Acid Delivery Systems
A significant challenge in gene therapy is the safe and effective delivery of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) to their target cells. Fmoc-N-amido-PEG24-acid plays a crucial role in the construction of sophisticated, sequence-defined carriers designed to overcome the barriers to nucleic acid delivery. uni-muenchen.deuni-muenchen.de These carriers, often called polyplexes, are formed by the self-assembly of cationic polymers with negatively charged nucleic acids. uni-muenchen.de
Formulation of Gene Delivery Vectors (e.g., pDNA, siRNA)
Fmoc-N-amido-PEG24-acid is frequently incorporated into the structure of synthetic gene carriers during solid-phase synthesis. uni-muenchen.dersc.org This method allows for the creation of sequence-defined oligo(ethanamino)amides with precise control over their molecular architecture. uni-muenchen.de The PEG linker is typically introduced at a specific position, often at a branching point such as a lysine (B10760008) residue, to serve as a hydrophilic shield for the polyplex. rsc.orguni-muenchen.dersc.org
The process involves coupling the carboxylic acid end of Fmoc-N-amido-PEG24-acid to a free amine on the growing oligomer chain on a solid support resin. uni-muenchen.de After coupling, the Fmoc protecting group is removed with a mild base like piperidine (B6355638), exposing a new terminal amine that can be further elongated, for instance, by attaching a targeting ligand. broadpharm.comsigmaaldrich.com This synthetic strategy allows for the creation of multifunctional carriers where the cationic core binds and compacts the nucleic acid (pDNA or siRNA), while the PEG24 chain provides a protective hydrophilic shell. uni-muenchen.deuni-muenchen.demdpi.com
Table 1: Role of Fmoc-N-amido-PEG24-acid in Gene Vector Formulation
| Feature | Description | Research Finding | Citations |
| Synthesis Method | Incorporated into sequence-defined oligomers via solid-phase supported synthesis. | Used as a building block with standard Fmoc chemistry to create precise carrier structures. | uni-muenchen.dersc.org |
| Structural Role | Acts as a monodisperse PEG spacer (89 Å) to introduce a hydrophilic domain. | The PEG moiety provides a shield against aggregation and interaction with serum components. | sigmaaldrich.comuni-muenchen.dersc.org |
| Nucleic Acid Cargo | Used in carriers for both plasmid DNA (pDNA) and small interfering RNA (siRNA). | Different carrier architectures are often required for the efficient delivery of larger pDNA versus smaller siRNA. | uni-muenchen.deresearchgate.net |
| Carrier Assembly | The resulting oligomers self-assemble with nucleic acids to form nanoparticles (polyplexes). | Automated mixing can improve the reproducibility of polyplex formation. | uni-muenchen.de |
Design of Receptor-Targeted Nucleic Acid Carriers
To enhance delivery specificity to target cells, such as tumor cells, nucleic acid carriers can be decorated with ligands that bind to overexpressed receptors on the cell surface. uni-muenchen.deuni-muenchen.de Fmoc-N-amido-PEG24-acid is instrumental in this strategy, acting as a flexible linker to attach targeting moieties to the surface of the delivery vehicle. uni-muenchen.deuni-muenchen.de
After the incorporation of Fmoc-N-amido-PEG24-acid into the carrier structure and deprotection of the Fmoc group, a targeting ligand like folic acid or a specific peptide can be conjugated to the newly exposed amine. uni-muenchen.deuni-muenchen.de For example, folic acid has been attached to the PEG chain to target the folate receptor, which is frequently overexpressed on cancer cells. uni-muenchen.deuni-muenchen.de Similarly, peptides that bind to receptors like the c-Met proto-oncogene or the low-density lipoprotein receptor-related protein 1 (LRP1) have been successfully conjugated via a PEG linker to direct gene delivery. rsc.orgrsc.orgnih.gov This receptor-mediated approach significantly improves cellular uptake and gene transfer efficiency compared to non-targeted carriers. rsc.orgresearchgate.net
Modulation of Endosomal Escape and Intracellular Delivery
A critical barrier to successful gene delivery is the entrapment of the carrier within endosomes after cellular uptake. uni-muenchen.de For the therapeutic nucleic acid to reach its site of action in the cytoplasm (for siRNA) or nucleus (for pDNA), the carrier must facilitate escape from the endosome, a process known as endosomal escape. uni-muenchen.de
Nanoparticle and Surface Modification
The utility of Fmoc-N-amido-PEG24-acid extends beyond nucleic acid carriers to the broader field of nanotechnology, where it is used to modify the surfaces of various nanoparticles and biomaterials to improve their performance in biological systems. nih.gov
PEGylation of Nanoparticles for Improved Biocompatibility and Delivery
PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to enhance the in vivo performance of nanoparticles. uni-muenchen.deuni-muenchen.de Fmoc-N-amido-PEG24-acid is a valuable reagent for the PEGylation of various nanoparticles, including those based on polymers, lipids, and carbon nanodots. uni-muenchen.denih.gov
The hydrophilic and flexible PEG24 chains form a protective layer on the nanoparticle surface. This layer provides a "stealth" effect, which shields the nanoparticle from opsonization (labeling by serum proteins for clearance) and recognition by the reticuloendothelial system. uni-muenchen.de This shielding minimizes non-specific interactions with blood components, reduces immunogenicity, and prolongs the circulation time of the nanoparticles in the bloodstream. uni-muenchen.deuni-muenchen.de A longer circulation half-life increases the probability of the nanoparticle accumulating at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. uni-muenchen.deuni-muenchen.de
Table 2: Effects of PEGylation using Fmoc-N-amido-PEG24-acid
| Property | Effect of PEGylation | Mechanism | Citations |
| Biocompatibility | Improved | Reduces non-specific protein adsorption and immunogenicity. | uni-muenchen.de |
| Circulation Time | Prolonged | Creates a hydrophilic shield ("stealth effect") that evades clearance by the reticuloendothelial system. | uni-muenchen.deuni-muenchen.de |
| Stability | Increased | Prevents aggregation of nanoparticles in biological fluids. | uni-muenchen.de |
| Targeting | Facilitated | Provides an attachment point for targeting ligands, enhancing specific uptake. | rsc.orguni-muenchen.denih.gov |
Surface Shielding and Functionalization of Biomaterials
In the context of biomaterials, surface properties are critical for determining biological response. Fmoc-N-amido-PEG24-acid allows for precise surface engineering. The PEG chains effectively shield the underlying material, preventing non-specific binding of proteins and cells, which is often the initial step in foreign body response and biofouling. uni-muenchen.deuni-muenchen.de
Furthermore, the terminal amine group, exposed after Fmoc deprotection, provides a reactive handle for further functionalization. broadpharm.com This allows for the covalent attachment of bioactive molecules, such as targeting peptides, growth factors, or enzymes, to the surface of a biomaterial. uni-muenchen.denih.gov For example, sequence-defined oligomers containing a PEG24 linker have been used to non-covalently coat and covalently cage carbon nanodots, with the PEG chain providing both shielding and a point for attaching a targeting ligand for receptor-mediated delivery into specific cells. nih.gov This dual capability of shielding and functionalization makes Fmoc-N-amido-PEG24-acid a versatile tool for creating advanced, multifunctional biomaterials.
Applications in Targeted Protein Degradation (PROTACs)
Perhaps one of the most impactful applications of Fmoc-N-amido-PEG24-acid is in the rapidly advancing field of targeted protein degradation, specifically in the design and synthesis of PROTACs. chemicalbook.commedchemexpress.comglpbio.com PROTACs are innovative heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. broadpharm.com They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. broadpharm.com
Fmoc-N-amido-PEG24-acid as a PROTAC Linker
The bifunctional nature of Fmoc-N-amido-PEG24-acid allows for the sequential or convergent synthesis of PROTACs. The carboxylic acid can be coupled to the E3 ligase ligand, and after deprotection of the Fmoc group, the newly freed amine can be attached to the POI ligand, or vice versa. This synthetic flexibility is crucial for creating libraries of PROTACs with varying compositions for screening and optimization. broadpharm.com
Optimization of Linker Length and Attachment Points in PROTAC Design
The success of a PROTAC is highly dependent on the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The length and flexibility of the linker are paramount in achieving the optimal orientation and proximity of the POI and E3 ligase for efficient ubiquitination and subsequent degradation. creative-biolabs.comnih.gov
If a linker is too short, steric hindrance can prevent the simultaneous binding of the two proteins, leading to a failure in ternary complex formation. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for the ubiquitination process to occur. explorationpub.com Research has shown that the optimal linker length is highly specific to the particular POI and E3 ligase pair and must be determined on a case-by-case basis. broadpharm.com For example, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal. nih.gov Therefore, having access to linkers of varying lengths, such as those derived from the Fmoc-N-amido-PEG series, is essential for the rational design and optimization of potent PROTACs. creative-biolabs.com
The point of attachment of the linker to both the POI ligand and the E3 ligase ligand is also a critical parameter. Different attachment points can significantly alter the geometry of the ternary complex and, consequently, the degradation efficiency. acs.org The ability to synthesize diverse PROTACs with different linker attachment points is key to identifying the most effective degraders. creative-biolabs.com
Development of Crosslinker-E3 Ligand Conjugates
To streamline the process of PROTAC development, researchers often utilize pre-formed crosslinker-E3 ligase ligand conjugates. medchemexpress.com These building blocks consist of an E3 ligase ligand, such as pomalidomide (B1683931) (a ligand for the Cereblon E3 ligase) or (S,R,S)-AHPC (a ligand for the von Hippel-Lindau E3 ligase), already attached to a linker with a reactive functional group at the other end. broadpharm.commedchemexpress.com
Fmoc-N-amido-PEG24-acid can be used to create such conjugates. For example, the carboxylic acid of the PEG linker can be coupled to a reactive handle on an E3 ligase ligand. This creates a versatile building block that can then be readily conjugated to a library of different POI ligands after Fmoc deprotection. This modular approach, often employing parallel synthesis, accelerates the generation of diverse PROTAC libraries, enabling more rapid screening for optimal target degradation. precisepeg.com This strategy allows for systematic variations in the linker length, composition, and the E3 ligase ligand itself to fine-tune the properties of the resulting PROTAC.
Integration of Fmoc N Amido Peg24 Acid in Supramolecular Chemistry and Materials Science
Scaffold Design and Assembly of Complex Macromolecular Structures
The defined bifunctionality of Fmoc-N-amido-PEG24-acid makes it an exemplary building block for the bottom-up construction of sophisticated macromolecular architectures using controlled, stepwise synthesis, particularly solid-phase peptide synthesis (SPPS). powdersystems.comuni-muenchen.de The Fmoc group provides temporary protection for the amine, which can be selectively removed with a weak base like piperidine (B6355638), while the terminal carboxylic acid is available for coupling reactions with free amines. chemicalbook.combroadpharm.comwikipedia.org This orthogonal protection scheme is fundamental to its application in scaffold design. powdersystems.comchempep.com
Fmoc-N-amido-PEG24-acid is instrumental in the creation of modular scaffolds where different functional domains can be precisely positioned. Its use in solid-phase synthesis enables the construction of sequence-defined oligomers with varied topologies. uni-muenchen.de By incorporating branching units, such as Fmoc-protected lysine (B10760008), researchers can synthesize complex multivalent structures, including two-arm, three-arm, four-arm, and comb-like architectures. uni-muenchen.de
The PEG24 chain serves as a flexible, hydrophilic spacer that improves the aqueous solubility of the final macromolecule and provides steric shielding. broadpharm.comcreative-biolabs.com This is particularly valuable when constructing scaffolds for biological applications, as it can reduce non-specific interactions and aggregation. uni-muenchen.dersc.org For example, defined polymers have been synthesized featuring a central PEG24 chain for shielding, a polycationic domain for binding nucleic acids, and terminal functional groups for further modification or targeting. uni-muenchen.de
| Scaffold Architecture | Description | Key Building Blocks | Reference |
|---|---|---|---|
| Linear | A single-chain polymer with functional domains arranged sequentially. | Fmoc-amino acids, Fmoc-N-amido-PEG24-acid | uni-muenchen.de |
| Branched (Multi-arm) | Features a central core from which multiple polymer arms extend, creating multivalent structures. | Fmoc-Lys(Fmoc)-OH, Fmoc-N-amido-PEG24-acid, Fmoc-oligo(ethane amino)acids | uni-muenchen.deuni-muenchen.de |
| Comb | Consists of a primary backbone with multiple side chains grafted onto it. | Polymer backbone, Fmoc-N-amido-PEG24-acid conjugates | uni-muenchen.de |
| Shielded Core-Shell | A core structure (e.g., for nucleic acid binding) is shielded by an outer layer of PEG chains. | Fmoc-Stp, Fmoc-N-amido-PEG24-acid, targeting peptides | uni-muenchen.dersc.org |
A significant application of Fmoc-N-amido-PEG24-acid is in the development of targeted drug and gene delivery systems. purepeg.comtechnologynetworks.com The compound acts as a flexible linker, connecting a therapeutic payload or nanoparticle to a specific ligand that can recognize and bind to receptors overexpressed on target cells. uni-muenchen.decreative-biolabs.com This interaction facilitates receptor-mediated endocytosis, a highly efficient pathway for cellular entry that can significantly enhance the specificity and efficacy of a therapeutic agent. uni-muenchen.deuni-muenchen.de
The hydrophilic PEG24 spacer physically separates the ligand from the carrier, which can prevent steric hindrance and ensure that the ligand remains accessible for receptor binding. purepeg.com Research has demonstrated the successful synthesis of complex delivery vectors where targeting peptides are conjugated to carrier molecules through a PEG24 linker. uni-muenchen.dersc.org This modular approach allows for the combination of various ligands with different carrier platforms to optimize delivery to specific cell types. uni-muenchen.de For instance, modification of nanocarriers with a PEG24-ligand conjugate was shown to enhance cellular uptake through specific receptor interactions. nih.gov
| Targeting Ligand | Target Receptor | Application | Reference |
|---|---|---|---|
| c(RGDfK) peptide | αvβ3 Integrin | Targeted gene delivery to tumor cells. | uni-muenchen.de |
| B6 peptide | Transferrin Receptor (TfR) | Targeted gene delivery to tumor cells. | uni-muenchen.de |
| cMBP2 peptide | c-Met Receptor | Tumor-targeted gene delivery. | rsc.org |
| reL57 peptide | Low-density lipoprotein receptor-related protein 1 (LRP1) | Targeted delivery of carbon nanodots. | nih.gov |
Creation of Modular and Multivalent Scaffolds
Click Chemistry Applications Utilizing Fmoc-N-amido-PEG24-acid
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for conjugating complex molecules. precisepeg.com Fmoc-N-amido-PEG24-acid serves as a valuable precursor for creating reagents used in these reactions, particularly for bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. iris-biotech.de This reaction involves the rapid cycloaddition of a strained alkyne, such as a dibenzoazacyclooctyne (DBCO), with an azide (B81097). iris-biotech.demedchemexpress.com
Fmoc-N-amido-PEG24-acid can be readily converted into a component for SPAAC. For example, the terminal carboxylic acid can be coupled to a molecule containing an azide or a DBCO group. Alternatively, the Fmoc-protected amine can be deprotected and reacted. This allows for the post-synthesis functionalization of materials and biomolecules. In one strategy, an oligomer built using Fmoc-protected amino acids and containing an azide group is synthesized. This oligomer can then be "clicked" to a DBCO-functionalized PEG24-ligand conjugate in a highly efficient, site-specific manner. uni-muenchen.denih.gov This method has been used to attach targeting ligands to the surface of nanocarriers for drug delivery. nih.gov
The structural features of Fmoc-N-amido-PEG24-acid provide immense versatility in bioconjugation and the broader field of drug discovery. precisepeg.com The ability to use it in both standard peptide chemistry and as a precursor for click chemistry reagents allows for the creation of a wide array of complex biomaterials and therapeutic constructs. creative-biolabs.commolecularcloud.org
One major application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemicalbook.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com Fmoc-N-amido-PEG24-acid is used as a PEG-based PROTAC linker to connect the target-binding ligand to the E3 ligase-binding ligand. chemicalbook.commedchemexpress.com
Furthermore, its role as a hydrophilic linker is critical in the development of Antibody-Drug Conjugates (ADCs), where it can improve the solubility and pharmacokinetic properties of the conjugate. molecularcloud.orgbiochempeg.com The compound is also used for the functionalization of nanoparticles for drug and gene delivery, enhancing their stability and biocompatibility. creative-biolabs.comtechnologynetworks.combiochempeg.com
| Application Area | Role of Fmoc-N-amido-PEG24-acid | Significance | Reference |
|---|---|---|---|
| PROTACs | PEG-based linker connecting two distinct ligands. | Enables the synthesis of degraders for targeted protein therapy. | chemicalbook.commedchemexpress.com |
| Gene Delivery | Building block for creating shielded, targeted polyplexes for pDNA and siRNA delivery. | Improves vector stability, targeting, and cellular uptake. | uni-muenchen.dersc.org |
| Antibody-Drug Conjugates (ADCs) | As a hydrophilic linker to conjugate cytotoxic drugs to antibodies. | Enhances solubility, stability, and pharmacokinetic profile of the ADC. | molecularcloud.orgbiochempeg.com |
| Nanoparticle Functionalization | Surface modification of nanoparticles with PEG chains and targeting ligands. | Increases circulation time, reduces immunogenicity, and enables targeted delivery. | creative-biolabs.comcreativepegworks.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Modified Conjugates
Development of Responsive Materials and Systems
Fmoc-N-amido-PEG24-acid is a key enabler in the construction of "smart" materials and systems that can respond to specific environmental stimuli. While the PEG linker itself is generally stable, it serves as a critical structural component for integrating responsive elements into a larger assembly.
Additionally, the inherent base-lability of the Fmoc group itself presents a potential, though less commonly exploited, mechanism for creating responsive materials. wikipedia.orgchempep.com A material incorporating this linker could be designed to degrade or alter its structure upon exposure to basic conditions. Similarly, the linker can be part of a larger system designed to respond to changes in pH, a strategy often used in targeted therapy. technologynetworks.combiochempeg.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Fmoc-N-amido-PEG24-acid |
| Fmoc-N-amido-dPEG24-acid |
| Fmoc-Lys(Fmoc)-OH |
| c(RGDfK) |
| B6 peptide |
| cMBP2 peptide |
| reL57 peptide |
| Dibenzoazacyclooctyne (DBCO) |
| Succinoyl-tetraethylenpentamine (Stp) |
| Piperidine |
| Lysine |
| Cysteine |
Stimuli-Responsive PEGylated Systems
Fmoc-N-amido-PEG24-acid is instrumental in the design of stimuli-responsive systems, which are engineered to undergo physical or chemical changes in response to specific environmental triggers. These triggers can include changes in pH or redox potential, which are often characteristic of particular biological microenvironments, such as tumors or the interior of cells.
Researchers have utilized Fmoc-N-amido-PEG24-acid in the solid-phase synthesis of sequence-defined oligomers designed for nucleic acid delivery. uni-muenchen.desemanticscholar.org In these systems, the PEG24 moiety can act as a hydrophilic shielding domain. semanticscholar.org This shield can be part of a larger construct that includes other functional units responsive to stimuli. For instance, oligomers can be synthesized to include histidine residues, which become protonated in the acidic environment of endosomes. This protonation, or "proton sponge" effect, can lead to endosomal membrane destabilization and subsequent release of the therapeutic payload into the cytoplasm, representing a pH-responsive mechanism. semanticscholar.org
Furthermore, Fmoc-N-amido-PEG24-acid has been incorporated into redox-sensitive carriers. uni-muenchen.de These systems often use disulfide bonds as linkages that are stable in the oxidizing extracellular environment but are cleaved in the reducing environment inside a cell, which has a high concentration of glutathione (B108866) (GSH). uni-muenchen.de By using Fmoc-N-amido-PEG24-acid as a building block, these reducible carriers can be precisely assembled, ensuring that the hydrophilic PEG shield is attached via a redox-sensitive linker. The cleavage of this linker inside the cell triggers a structural change, unmasking the therapeutic agent or facilitating the disassembly of the carrier for payload release. uni-muenchen.de The defined length of the PEG24 chain allows for fine-tuning the balance between shielding and the accessibility of targeting ligands on the carrier's surface. uni-muenchen.de
Smart Materials for Controlled Release and Delivery
The integration of Fmoc-N-amido-PEG24-acid is a key strategy in creating smart materials for the controlled release and delivery of therapeutics, including small molecule drugs and nucleic acids. nih.govuni-muenchen.de These materials are "smart" because they can sense their environment and release their payload in a spatially and temporally controlled manner. uni-muenchen.de
PEGylated Fmoc-amino acid conjugates can self-assemble in aqueous solutions to form nanostructures such as micelles. nih.gov The Fmoc group, being aromatic and hydrophobic, can participate in π-π stacking and hydrophobic interactions, driving the formation of a stable core, while the hydrophilic PEG chains form a protective corona. This structure is ideal for encapsulating hydrophobic drugs like Paclitaxel (PTX). nih.gov The PEG corona serves to increase the circulation time of these nanocarriers by helping them evade the immune system. uni-muenchen.de
Research on a series of PEGylated Fmoc-amino acid conjugates demonstrated that the specific structure of the conjugate significantly impacts the biophysical properties of the resulting micelles, such as particle size, critical micelle concentration (CMC), and drug loading capacity. nih.gov Lower CMC values indicate greater stability of the micelles upon dilution in the bloodstream. The controlled release from these smart materials is often triggered by the stimuli-responsive features described previously. For example, in redox-sensitive systems, the cleavage of disulfide bonds within the intracellular reductive environment leads to the disassembly of the nanocarrier and the release of the encapsulated drug. uni-muenchen.de Similarly, pH-sensitive systems can be designed to release their contents within the acidic compartments of cells, like endosomes or lysosomes. uni-muenchen.de
The use of Fmoc-N-amido-PEG24-acid in solid-phase synthesis allows for the creation of highly defined, multifunctional carriers. uni-muenchen.desemanticscholar.org These carriers can combine a PEG shield for stability, targeting ligands for cell-specific uptake, and stimuli-sensitive linkers for controlled release, all within a single, precisely engineered macromolecule. uni-muenchen.deuni-muenchen.de This level of control is crucial for developing next-generation drug delivery systems with enhanced efficacy.
Research Findings on PEGylated Fmoc-Conjugate Nanocarriers
The following table summarizes the biophysical properties of nanomicelles formed from a PEG2000-Fmoc-Lys(Cbz) conjugate (PFA2), demonstrating its effectiveness as a nanocarrier for the drug Paclitaxel (PTX).
| Property | Value | Description | Reference |
| Particle Size Distribution | Smallest among tested conjugates | Indicates uniformity and suitability for systemic circulation. | nih.gov |
| Critical Micelle Concentration (CMC) | Lowest among tested conjugates | Suggests high stability of the micelles in circulation. | nih.gov |
| Paclitaxel (PTX) Loading Capacity | Highest among tested conjugates | Shows superior efficiency in encapsulating the therapeutic agent. | nih.gov |
Future Perspectives and Challenges in Fmoc N Amido Peg24 Acid Research
Advanced Design Principles for Next-Generation Conjugates
The future of Fmoc-N-amido-PEG24-acid lies in the creation of highly sophisticated and precisely engineered conjugates. This requires moving beyond simple attachment to a more nuanced understanding and control of the PEGylation process.
Precise Control over PEGylation Site and Stoichiometry
A significant hurdle in the development of PEGylated therapeutics has been the lack of control over the attachment site and the number of PEG chains per molecule. pharmtech.comleadinglifetechnologies.com This heterogeneity can lead to inconsistent product quality, reduced bioactivity, and difficulties in characterization and regulatory approval. acs.org The use of Fmoc-N-amido-PEG24-acid, with its defined length and reactive termini, provides a foundation for more controlled conjugation chemistries.
Future research will likely focus on combining this linker with site-specific conjugation techniques that target specific amino acid residues or engineered sites on a protein or peptide. leadinglifetechnologies.com This will enable the production of homogenous batches of conjugates with a defined drug-to-antibody ratio (in the case of antibody-drug conjugates) or a precise number of PEG chains at specific locations. Such precision is crucial for optimizing the therapeutic window, minimizing off-target effects, and ensuring reproducible manufacturing. acs.org
Integration with Orthogonal Bio-orthogonal Chemistries
The integration of Fmoc-N-amido-PEG24-acid with a diverse array of bio-orthogonal "click" chemistries is a rapidly advancing area. precisepeg.com These reactions, which are highly specific and can be performed in complex biological environments without interfering with native biochemical processes, offer a powerful toolkit for constructing complex molecular architectures. precisepeg.com
The terminal carboxylic acid of Fmoc-N-amido-PEG24-acid can be readily activated to react with primary amines. broadpharm.com Following deprotection of the Fmoc group to reveal a free amine, this end can then participate in a variety of subsequent conjugation reactions. broadpharm.com Researchers are exploring the use of this linker in combination with chemistries like strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligation to create multi-functional conjugates. precisepeg.compeerj.com For instance, a therapeutic molecule could be attached via the acid terminus, and after Fmoc deprotection, a targeting ligand or imaging agent could be appended to the amine terminus using click chemistry. This modular approach allows for the rapid generation and screening of libraries of complex bioconjugates with diverse functionalities. precisepeg.com
Translational Research and Clinical Implications
For Fmoc-N-amido-PEG24-acid to move from a research tool to a key component in clinically approved therapeutics, several translational hurdles must be addressed.
Scalability and GMP-grade Production for Pharmaceutical Applications
The transition from laboratory-scale synthesis to large-scale, Good Manufacturing Practice (GMP)-grade production is a critical step for any pharmaceutical component. leadinglifetechnologies.com While Fmoc-N-amido-PEG24-acid is available from various suppliers for research purposes, ensuring a consistent and high-purity supply for clinical and commercial use requires robust and scalable manufacturing processes. broadpharm.comruiaobio.com
Future efforts will need to focus on optimizing the synthesis of Fmoc-N-amido-PEG24-acid to ensure high yield, purity, and batch-to-batch consistency. The development of stringent quality control measures and analytical methods to characterize the final product will be paramount for regulatory approval. leadinglifetechnologies.com Some suppliers already offer pathways for GMP-grade inquiries, indicating a move towards addressing this need. broadpharm.combroadpharm.com
Addressing Challenges in In Vivo Performance and Biodistribution
While PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs, including increased half-life and improved solubility, challenges remain. pharmtech.comnih.govissuu.com The "stealth" effect of the PEG chain can sometimes be compromised by the production of anti-PEG antibodies, which can lead to accelerated clearance of the conjugate from the bloodstream. mdpi.com
Future research will need to investigate the in vivo performance of conjugates made with Fmoc-N-amido-PEG24-acid in greater detail. This includes comprehensive studies on their biodistribution, metabolism, and potential immunogenicity. nih.govmdpi.com Understanding how the precise length and attachment of the PEG-24 chain influences these factors will be crucial for designing safer and more effective therapies. Strategies to mitigate the anti-PEG immune response, such as the use of alternative shielding polymers or the co-administration of immunosuppressive agents, may also be explored.
Computational Modeling and Predictive Tools for Fmoc-N-amido-PEG24-acid Systems
The complexity of PEGylated systems presents a significant challenge for traditional trial-and-error approaches to drug development. Computational modeling and predictive tools offer a promising avenue to accelerate and rationalize the design of Fmoc-N-amido-PEG24-acid-based conjugates.
By simulating the conformational dynamics of the PEG chain and its interaction with the conjugated molecule and surrounding biological environment, researchers can gain insights into how PEGylation will affect a drug's activity, stability, and pharmacokinetic profile. These models can help predict the optimal attachment site and PEG chain length to achieve the desired therapeutic effect while minimizing potential drawbacks.
While specific computational studies on Fmoc-N-amido-PEG24-acid are still emerging, the broader field of computational modeling for PEGylated systems is growing. Future research in this area will likely involve the development of more accurate and sophisticated models that can predict the in vivo behavior of these complex conjugates, ultimately reducing the time and cost associated with their development.
Molecular Dynamics Simulations of PEGylated Biomolecules
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational dynamics and interactions of PEGylated biomolecules at an atomic level. nih.gov By simulating the behavior of these complex systems over time, researchers can gain invaluable insights into how the PEG linker, such as the one present in Fmoc-N-amido-PEG24-acid, influences the structure, flexibility, and interaction of the conjugated biomolecule with its environment.
These simulations can elucidate the "stealth" effect provided by the PEG chain, which shields the attached molecule from the immune system and proteolytic degradation, thereby prolonging its circulation time. creativepegworks.combiochempeg.com Understanding the precise nature of this shielding, including the hydration layer around the PEG chain and its dynamic fluctuations, is crucial for designing more effective drug delivery systems. creativepegworks.com MD simulations can also predict how the length and flexibility of the PEG linker impact the binding affinity of a conjugated ligand to its target receptor, a critical factor in drug design.
Structure-Activity Relationship Studies for Optimized Designs
Structure-activity relationship (SAR) studies are fundamental to optimizing the design of novel therapeutic agents. nih.gov In the context of Fmoc-N-amido-PEG24-acid, SAR studies involve systematically modifying the structure of the linker and the conjugated molecule and evaluating the resulting impact on biological activity. nih.gov
Furthermore, SAR studies can explore the impact of modifying the terminal functional groups. While Fmoc-N-amido-PEG24-acid possesses a carboxylic acid for conjugation to amines, derivatives with other reactive handles could be synthesized to enable different bioconjugation strategies. broadpharm.comprecisepeg.com By correlating these structural modifications with functional outcomes, researchers can develop a predictive understanding that guides the rational design of next-generation PEGylated therapeutics with improved efficacy and specificity. nih.gov
Emerging Interdisciplinary Applications
The unique properties of Fmoc-N-amido-PEG24-acid are driving its adoption in various interdisciplinary fields, pushing the boundaries of medicine and materials science. Its role in the development of sophisticated nanomedicines and its contributions to the burgeoning fields of synthetic biology and bio-inspired materials are particularly noteworthy.
Role in Nanomedicine and Theranostics
The hydrophilic and biocompatible nature of the PEG spacer in Fmoc-N-amido-PEG24-acid makes it an ideal component for constructing nanoparticles and other nanocarriers for drug delivery. creativepegworks.combiochempeg.combiochempeg.com PEGylation of nanoparticles helps to prevent their aggregation, reduce non-specific uptake by the reticuloendothelial system, and prolong their circulation time, leading to enhanced accumulation at the target site through the enhanced permeability and retention (EPR) effect. creativepegworks.comuni-muenchen.de
Fmoc-N-amido-PEG24-acid can be utilized to functionalize the surface of nanoparticles with targeting ligands, such as antibodies or peptides, to achieve active targeting of diseased cells. axispharm.com The Fmoc-protected amine allows for controlled, sequential synthesis, while the carboxylic acid can be activated to form stable amide bonds with targeting moieties. chemicalbook.combroadpharm.com
Furthermore, this linker is finding application in the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single platform. taskcm.com By conjugating both a therapeutic drug and an imaging agent to a scaffold functionalized with Fmoc-N-amido-PEG24-acid, it is possible to simultaneously treat and monitor the progression of a disease, paving the way for personalized medicine. taskcm.com
Contributions to Synthetic Biology and Bio-inspired Materials
In the field of synthetic biology, researchers aim to design and construct new biological parts, devices, and systems. Fmoc-N-amido-PEG24-acid can be used to create well-defined, synthetic macromolecules with precise control over their architecture. For example, it can be incorporated into peptide synthesis to introduce flexible, hydrophilic spacers, influencing the folding and assembly of the final peptide structure. sigmaaldrich.comsigmaaldrich.com This allows for the creation of novel proteins and enzymes with tailored functions.
The principles of bio-inspiration are also being applied to create advanced materials with unique properties. The ability of PEG to resist protein adhesion is being harnessed to create bio-inert surfaces for medical implants and biosensors. sigmaaldrich.com Fmoc-N-amido-PEG24-acid provides a convenient building block for constructing such surfaces. By attaching it to a material surface, a dense layer of PEG chains can be created, effectively preventing the non-specific adsorption of proteins and cells. This is crucial for improving the biocompatibility and performance of medical devices. sigmaaldrich.com
Q & A
Basic: What are the primary analytical techniques for confirming the purity and structural integrity of Fmoc-N-amido-PEG24-acid?
Answer:
Purity and structural validation require a combination of techniques:
- HPLC (High-Performance Liquid Chromatography): Quantifies purity (e.g., 97% as per CAS data) and detects impurities such as free amino acids or PEG chain degradation by-products .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 1368.59 g/mol) and detects deviations caused by incomplete Fmoc deprotection or PEG chain truncation .
- NMR Spectroscopy : Confirms the presence of Fmoc (fluorenylmethyloxycarbonyl) protons (~7-8 ppm aromatic signals) and PEG chain integration (ethylene oxide proton signals at ~3.5 ppm) .
Basic: How does the PEG chain length (e.g., PEG24 vs. PEG20 or PEG36) influence solubility and conjugation efficiency in peptide synthesis?
Answer:
- Solubility : Longer PEG chains (e.g., PEG24) enhance aqueous solubility due to increased hydrophilicity, critical for handling hydrophobic Fmoc-protected intermediates .
- Conjugation Efficiency : PEG24’s extended chain reduces steric hindrance during coupling reactions compared to shorter PEG variants (e.g., PEG20), improving reaction yields in solid-phase peptide synthesis (SPPS) .
- Methodological Note : Optimize reaction solvents (e.g., DMF/DCM mixtures) and coupling agents (e.g., HATU/DIPEA) to balance PEG chain flexibility and Fmoc stability .
Advanced: How can researchers resolve contradictions in reported bioactivity data for Fmoc-PEG conjugates across different studies?
Answer:
Discrepancies often arise from:
- Batch Variability : Differences in PEG polydispersity (Đ) between suppliers—validate Đ via GPC (Gel Permeation Chromatography) for consistency .
- Experimental Design Flaws : Control for Fmoc deprotection efficiency (e.g., piperidine treatment duration) and PEG oxidation during storage .
- Data Normalization : Use internal standards (e.g., UV absorbance at 301 nm for Fmoc quantification) to normalize bioactivity measurements .
- Critical Analysis : Cross-reference studies using the PICO framework (Population: conjugate type; Intervention: PEG length; Comparison: alternative linkers; Outcome: bioactivity) to isolate variables .
Advanced: What experimental strategies minimize PEG chain hydrolysis during Fmoc-N-amido-PEG24-acid storage and handling?
Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis and oxidation. Confirm stability via periodic HPLC-MS checks .
- Solvent Selection : Avoid aqueous buffers during synthesis; use anhydrous DMF or dichloromethane (DCM) for solubilization .
- Quality Control : Pre-test PEG-acid batches for acid-labile impurities (e.g., free PEG diols) using ion-exchange chromatography .
Advanced: How can Fmoc-N-amido-PEG24-acid be integrated into drug delivery systems to enhance pharmacokinetics?
Answer:
- Conjugation Design :
- In Vivo Validation : Use fluorescent labeling (e.g., Cy5) and IVIS imaging to track biodistribution in murine models .
Advanced: What statistical methods are appropriate for analyzing dose-response data in Fmoc-PEG conjugate cytotoxicity assays?
Answer:
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50 values .
- Error Analysis : Use ANOVA to compare variances between technical replicates, accounting for PEG batch effects .
- Data Reporting : Include confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Advanced: How can researchers validate the reproducibility of Fmoc-N-amido-PEG24-acid synthesis protocols across labs?
Answer:
- Interlab Studies : Distribute standardized reagents (e.g., pre-weighed Fmoc-amino acids) and protocols to participating labs .
- Metadata Tracking : Document environmental factors (humidity, temperature) and equipment calibration data .
- Blind Testing : Compare NMR and MS results from independent labs to identify protocol deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
